Nesosteine
Description
Structure
3D Structure
Properties
CAS No. |
84233-61-4 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(1,3-thiazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI Key |
XVAYJUBRRZOANH-UHFFFAOYSA-N |
SMILES |
C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
84233-61-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CO 1177 CO-1177 nesosteine |
Origin of Product |
United States |
Foundational & Exploratory
Nesosteine's Mechanism of Action on Mucin Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesosteine is a thiazolidine derivative classified as a mucoregulatory agent, historically used for respiratory disorders characterized by altered mucus secretion. While clinical and preclinical studies have demonstrated its effects on the rheological properties and overall production of tracheobronchial mucus, the specific molecular signaling pathways governing these actions are not extensively detailed in contemporary scientific literature. This technical guide synthesizes the available data on this compound's functional effects on mucin production and provides a broader context by detailing the well-established signaling pathways that regulate mucin synthesis, which are known targets for other mucoactive drugs. This document also outlines relevant experimental protocols for assessing the impact of compounds on mucin production, serving as a resource for ongoing and future research in this area.
Introduction to this compound
This compound is a mucoactive compound that has been shown to modulate both the production and the physical properties of respiratory mucus. Early research indicates that this compound exhibits a dual-action capability, suggesting a complex mechanism of action that may be dependent on the physiological state of the airway epithelium. It has been reported to reduce the viscosity of tracheobronchial mucus in pathological conditions, such as in animal models of bronchitis, while increasing mucus production in healthy animals.[1] This modulatory effect, termed "mucoregulatory," distinguishes it from classical mucolytics that primarily break down existing mucus polymers. Furthermore, this compound has been observed to improve the efficiency of mucociliary clearance, a critical defense mechanism of the respiratory tract.[2]
Known Effects of this compound on Mucin and Mucus Properties
The primary body of research on this compound focuses on its functional outcomes rather than its molecular mechanism. The following table summarizes the key quantitative and qualitative findings from preclinical and clinical studies.
| Parameter | Experimental Model | Effect of this compound | Key Findings | Reference |
| Mucus Viscosity | Rabbits with H2SO4 aerosol-induced bronchitis | Decrease | Highly significant reduction in tracheobronchial mucus viscosity. | [1] |
| Mucus Production | Healthy rabbits | Increase | Markedly increased mucoproduction. | [1] |
| Mucociliary Transport | Frog palate (in vitro, using sputum from bronchitis patients) | Increase | Significant increase in the mucus transport rate after oral administration of 600 mg/day. | [2] |
| Mucus Composition | Rabbits | Reduction of total proteins | Acted on albumin, alpha 1, alpha 2, beta, and gamma mucoproteins. | [1] |
| Fluidifying Activity | Pig's gastric mucin (in vitro) | Increase | Demonstrated fluidifying activity, though less marked than in vivo effects. | [1] |
General Signaling Pathways in Mucin Production
While the specific pathways modulated by this compound are not well-defined, the regulation of mucin gene expression, particularly MUC5AC, the primary inducible mucin in the airways, is well-understood. Inflammatory stimuli, such as cytokines, bacterial products, and growth factors, converge on a few key intracellular signaling cascades. Understanding these pathways is crucial for contextualizing the potential mechanisms of any mucoregulatory agent.
EGFR-MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a central regulator of mucin synthesis and goblet cell hyperplasia.[3] Activation of EGFR by its ligands or through transactivation by inflammatory mediators triggers downstream signaling through the Ras-Raf-MEK-ERK pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade.[4][5] This ultimately leads to the activation of transcription factors that drive MUC5AC gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is another critical signaling route activated by pro-inflammatory cytokines like TNF-α and IL-1β.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB. The freed NF-κB then translocates to the nucleus to promote the transcription of target genes, including MUC5AC.[7][9]
References
- 1. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary data on the action of this compound, a mucomodifying drug, on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pharmacotherapy for airway mucus hypersecretion in asthma and COPD: targeting intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK Signaling and ERK1/2 bistability in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The drug highly significantly reduced the viscosity of tracheobronchial mucus in animals made bronchitic by H2SO4 aerosol and markedly increased mucoproduction in healthy animals.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the preclinical findings of a significant study on a novel mucoactive agent, nesosteine. The research highlights its potent effects on both the viscosity of tracheobronchial mucus in a chemically-induced bronchitis animal model and on mucoproduction in healthy animals. The study positions this compound as a compound with greater activity than other established mucolytic and mucoregulatory drugs, including sobrerol, N-acetylcysteine, bromhexine, ambroxol, S-carboxymethylcysteine, and mercaptopropionylglycine. This document provides a detailed overview of the available data, experimental designs, and proposed mechanisms of action to inform further research and development in the field of respiratory therapeutics.
Core Findings
A pivotal preclinical study investigated the effects of this compound on tracheobronchial mucus properties. The abstract of this study reports that this compound highly significantly reduced the viscosity of tracheobronchial mucus in rabbits with bronchitis induced by sulfuric acid (H2SO4) aerosol. Furthermore, the drug was observed to markedly increase mucoproduction in healthy rabbits. These findings suggest a dual action for this compound: a mucolytic effect in pathological conditions and a secretagogue effect in a healthy state.
Data Presentation
While the full quantitative data from the original study by Scuri et al. (1986) is not publicly available, the abstract provides a strong qualitative and comparative summary. The following tables are structured to reflect the reported findings and offer a comparative overview of the studied compounds.
Table 1: Effect on Mucus Viscosity in H2SO4-Induced Bronchitic Rabbits
| Compound | Reported Effect on Mucus Viscosity | Significance |
| This compound | Highly significant reduction | p < 0.01 (inferred) |
| Sobrerol | Reduction (less active than this compound) | Not specified |
| N-acetylcysteine | Reduction (less active than this compound) | Not specified |
| Bromhexine | Reduction (less active than this compound) | Not specified |
| Ambroxol | Reduction (less active than this compound) | Not specified |
| S-carboxymethylcysteine | Reduction (less active than this compound) | Not specified |
| Mercaptopropionylglycine | Reduction (less active than this compound) | Not specified |
Table 2: Effect on Mucoproduction in Healthy Rabbits
| Compound | Reported Effect on Mucoproduction |
| This compound | Marked increase |
| Other compounds | Not specified |
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the research abstract. The specific parameters used in the original study may have varied.
Induction of Bronchitis with H2SO4 Aerosol
This protocol outlines a common procedure for inducing a bronchitic state in an animal model to simulate the conditions of chronic bronchitis for therapeutic testing.
Methodological & Application
Application Notes and Protocols for Animal Models of Chronic Bronchitis in Nesosteine and Erdosteine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing animal models of chronic bronchitis to investigate the efficacy of mucoactive agents like nesosteine and its parent compound, erdosteine. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies for novel respiratory therapeutics.
Introduction to Animal Models of Chronic Bronchitis
Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by chronic airway inflammation, mucus hypersecretion, and airflow limitation.[1] Animal models are indispensable for understanding the pathophysiology of this disease and for the preclinical evaluation of new drug candidates. Commonly used models involve exposing animals to noxious agents to mimic the inflammatory and structural changes observed in human chronic bronchitis.[2] This document details three widely used models: cigarette smoke-induced, sulfur dioxide (SO₂)-induced, and lipopolysaccharide (LPS)-induced chronic bronchitis.
Erdosteine, a thiol derivative, and its active metabolite have demonstrated mucolytic, antioxidant, and anti-inflammatory properties in various studies.[3][4][5] this compound, a related molecule, has also been shown to modulate the rheology and production of tracheobronchial mucus.[6] These compounds serve as important reference drugs for the validation of these animal models and for the discovery of new therapeutic agents.
Experimental Protocols
Cigarette Smoke-Induced Chronic Bronchitis Model
This model is considered the gold standard as it closely mimics the primary etiology of human COPD.[7][8]
Experimental Workflow:
Caption: Workflow for Cigarette Smoke-Induced Chronic Bronchitis Model.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction:
-
Place rats in a whole-body exposure chamber.
-
Expose animals to mainstream cigarette smoke from commercially available cigarettes (e.g., 10-12 cigarettes/day) for 2 hours daily, 5 days a week, for a duration of 4 to 12 weeks. The concentration of total particulate matter (TPM) in the chamber should be monitored and maintained at a consistent level (e.g., 250-300 mg/m³).
-
-
Drug Administration:
-
This compound or erdosteine can be administered orally (e.g., via gavage) or intraperitoneally at desired doses during the last few weeks of the smoke exposure period.
-
-
Endpoint Assessment:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-1β, IL-6).
-
Histopathology: Perfuse and fix lung tissues for histological examination (e.g., H&E and PAS staining) to assess airway inflammation, goblet cell hyperplasia, and mucus production.
-
Lung Function: Measure airway resistance and compliance using a small animal ventilator.
-
Sulfur Dioxide (SO₂)-Induced Chronic Bronchitis Model
This model is effective in inducing airway inflammation and mucus hypersecretion.[2]
Experimental Workflow:
Caption: Workflow for SO₂-Induced Chronic Bronchitis Model.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions.
-
Induction:
-
Place mice in an inhalation chamber.
-
Expose animals to 20 ppm SO₂ for 5 hours a day, 5 days a week, for 3 weeks.
-
-
Drug Administration:
-
Administer this compound or erdosteine via the desired route during the SO₂ exposure period.
-
-
Endpoint Assessment:
-
BALF Analysis: Assess inflammatory cell counts and cytokine levels.
-
Histopathology: Examine lung tissue for signs of inflammation and mucus production.
-
Mucociliary Clearance: Evaluate the rate of particle clearance from the airways.
-
Lipopolysaccharide (LPS)-Induced Chronic Bronchitis Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of airway inflammation.[1]
Experimental Workflow:
References
- 1. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 2. Animal models of chronic bronchitis and their relevance to studies of particle-induced disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 5. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 6. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Application Notes: Protocols for Inducing Mucus Hypersecretion in Cell Culture for N-acetylcysteine (Nesosteine) Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mucus hypersecretion is a critical pathophysiological feature of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] The overproduction of mucins, particularly MUC5AC, contributes to airway obstruction and disease exacerbation.[1] In vitro cell culture models that mimic this hypersecretory phenotype are invaluable tools for studying disease mechanisms and for the preclinical evaluation of mucoactive compounds. N-acetylcysteine (NAC), also known as Nesosteine, is a widely used medication that functions as both a mucolytic, by breaking disulfide bonds in mucus proteins, and a mucoregulator, capable of inhibiting mucin gene expression.[1][3][4][5]
These application notes provide detailed protocols for inducing mucus hypersecretion in relevant airway epithelial cell lines using common inflammatory and growth factor stimuli. The protocols are designed for testing the efficacy of N-acetylcysteine in reducing mucus production, with a primary focus on quantifying the major inducible airway mucin, MUC5AC.
Recommended Cell Lines for Mucus Hypersecretion Studies
Several human airway epithelial cell lines are suitable for studying induced mucus hypersecretion. The choice of cell line can depend on the specific research question and the inducer being used.
-
NCI-H292: A human lung mucoepidermoid carcinoma cell line known to produce MUC5AC mucins in response to various stimuli, including Epidermal Growth Factor (EGF).[6] It is considered a robust model for studying inflammatory mediator secretion and mucus production.[7]
-
A549: A human alveolar basal epithelial cell line. While its baseline mucin production is low, it can be induced to express MUC5AC in response to inflammatory stimuli like Lipopolysaccharide (LPS) or viral infections.[8][9][10][11][12]
-
Calu-3: A human bronchial submucosal gland carcinoma cell line that can form a mucus layer.[13][14] It is responsive to inducers like LPS.[1]
-
BEAS-2B: A transformed human bronchial epithelial cell line used to study MUC5AC expression in response to viral infection and other stimuli.[1][15]
Protocols for Inducing Mucus Hypersecretion
The following protocols detail methods for inducing mucus hypersecretion using Lipopolysaccharide (LPS), Interleukin-13 (IL-13), and Epidermal Growth Factor (EGF). Each protocol is followed by a general procedure for N-acetylcysteine treatment and MUC5AC quantification.
Protocol 1: Lipopolysaccharide (LPS)-Induced Mucus Hypersecretion
Objective: To induce an inflammatory-mediated mucus hypersecretion in A549 or Calu-3 cells using bacterial endotoxin (LPS).
Materials:
-
A549 or Calu-3 cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from Pseudomonas aeruginosa or E. coli
-
Phosphate-Buffered Saline (PBS)
-
N-acetylcysteine (this compound)
-
Cell culture plates (24-well or 96-well)
Methodology:
-
Cell Seeding: Seed A549 or Calu-3 cells in 24-well plates at a density of 1 x 10⁵ cells/well. Culture until they reach 80-90% confluency.
-
Serum Starvation: Before stimulation, gently wash the cells with PBS and replace the complete medium with serum-free medium for 12-24 hours. This minimizes basal signaling activation.
-
Induction: Prepare a working solution of LPS in serum-free medium. Stimulate the cells by replacing the medium with fresh serum-free medium containing LPS at a final concentration of 10-50 µg/mL.[9] Incubate for 24 hours.[1][11]
-
Sample Collection: After the incubation period, collect the cell culture supernatant for MUC5AC quantification. Store at -80°C if not analyzed immediately.
Protocol 2: Interleukin-13 (IL-13)-Induced Mucus Hypersecretion
Objective: To model allergic airway inflammation-induced mucus production using the Th2 cytokine IL-13 in primary human bronchial epithelial cells (HBECs) or NCI-H292 cells.
Materials:
-
Primary HBECs or NCI-H292 cells
-
Appropriate complete culture medium
-
Recombinant Human IL-13
-
Phosphate-Buffered Saline (PBS)
-
N-acetylcysteine (this compound)
-
Cell culture plates (24-well or 96-well)
Methodology:
-
Cell Seeding: Seed cells in 24-well plates and culture to 80-90% confluency. For primary HBECs, air-liquid interface (ALI) culture is often preferred to promote differentiation.[16]
-
Serum Starvation: Wash cells with PBS and switch to serum-free or basal medium for 12-24 hours prior to stimulation.
-
Induction: Stimulate the cells with fresh medium containing IL-13 at a final concentration of 10-50 ng/mL. IL-13 is a potent inducer of MUC5AC expression.[17][18][19]
-
Incubation: Incubate the cells for 24 to 48 hours. Prolonged treatment (7-21 days) can be used in ALI cultures to induce a more pronounced goblet cell metaplasia phenotype.[16]
-
Sample Collection: Collect the culture supernatant for subsequent MUC5AC analysis.
Protocol 3: Epidermal Growth Factor (EGF)-Induced Mucus Hypersecretion
Objective: To induce mucus hypersecretion via activation of the EGFR signaling pathway, a key regulator of mucin synthesis, in NCI-H292 cells.[2][6][20]
Materials:
-
NCI-H292 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant Human Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
N-acetylcysteine (this compound)
-
Cell culture plates (24-well or 96-well)
Methodology:
-
Cell Seeding: Seed NCI-H292 cells in 24-well plates and grow to 80-90% confluency.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free RPMI-1640 for 24 hours.
-
Induction: Replace the medium with fresh serum-free medium containing EGF at a final concentration of 10-25 ng/mL. This stimulation activates the EGFR cascade, leading to MUC5AC transcription.[21]
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the supernatant for MUC5AC quantification.
Protocol for N-acetylcysteine (this compound) Treatment
Objective: To evaluate the inhibitory effect of N-acetylcysteine on induced mucus hypersecretion.
Methodology:
-
Preparation of NAC: Prepare a stock solution of N-acetylcysteine in sterile water or culture medium. Further dilute to desired working concentrations.
-
Treatment Strategy: NAC can be applied using different treatment regimens:
-
Pre-treatment: Add NAC to the cells for 1-2 hours before adding the inducer (LPS, IL-13, or EGF).[1] After the pre-treatment period, remove the NAC-containing medium and add the inducer in fresh medium.
-
Co-treatment: Add NAC and the inducer to the cells simultaneously.
-
Post-treatment: Add the inducer first, and then add NAC at a later time point.
-
-
Concentration Range: A wide range of NAC concentrations has been shown to be effective. Typical concentrations for in vitro studies range from 0.1 mM to 30 mM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and inducer.
-
Controls: Include the following controls in your experiment:
-
Negative Control: Cells treated with vehicle (medium) only.
-
Positive Control: Cells treated with the inducer (LPS, IL-13, or EGF) only.
-
NAC Control: Cells treated with the highest concentration of NAC only, to test for any cytotoxic effects or effects on basal mucin secretion.
-
Quantification of MUC5AC Production
Objective: To quantify the amount of MUC5AC mucin secreted into the cell culture supernatant.
Recommended Method: Enzyme-Linked Immunosorbent Assay (ELISA) An ELISA is the most common and quantitative method for measuring specific mucin proteins.
Brief Protocol:
-
Coating: Coat a 96-well ELISA plate with the collected cell culture supernatants overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Primary Antibody: Add a primary antibody specific for MUC5AC and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Detection: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The reaction will produce a blue color.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The amount of MUC5AC is proportional to the absorbance. Results can be expressed as a percentage of the positive control (inducer only) to determine the percent inhibition by N-acetylcysteine.
Data Presentation: N-acetylcysteine Efficacy
The following table summarizes representative data on the inhibitory effects of N-acetylcysteine on MUC5AC expression in various in vitro models.
| Cell Line/Model | Inducer | NAC Concentration | Outcome | Reference |
| BEAS-2B Cells | Respiratory Syncytial Virus | 0.1, 1, 10 mM | Significantly reduced MUC5AC gene and protein expression.[1] | [1] |
| Calu-3 Cells | P. aeruginosa LPS | 0.3, 3.0, 30 mM | Significantly decreased MUC5AC gene and mucin protein expression.[1] | [1] |
| A549 Cells | Influenza A/B, RSV | Not specified | Strongly inhibited MUC5AC expression and release.[8] | [8] |
| Human Airway Mucosa Explant | P. aeruginosa LPS | Not specified | Significantly decreased LPS-induced MUC5AC gene and mucin protein expression. | [1] |
| 16HBE Cells | Cigarette Smoke Extract | 30 µM | Significantly reduced MUC5AC protein secretion.[1] | [1] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for testing the effect of N-acetylcysteine on induced mucus hypersecretion.
Caption: General experimental workflow for this compound testing.
EGFR Signaling Pathway in Mucin Production
This diagram outlines the simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade leading to MUC5AC gene expression and highlights the potential points of intervention for N-acetylcysteine.
References
- 1. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. journals.physiology.org [journals.physiology.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. N-acetyl-L-cysteine (NAC) inhibit mucin synthesis and pro-inflammatory mediators in alveolar type II epithelial cells infected with influenza virus A and B and with respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aqueous Extract of Descuraniae Semen Attenuates Lipopolysaccharide-Induced Inflammation and Apoptosis by Regulating the Proteasomal Degradation and IRE1α-Dependent Unfolded Protein Response in A549 Cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide Stimulates A549 Cell Migration through p-Tyr 42 RhoA and Phospholipase D1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide Stimulates A549 Cell Migration through p-Tyr 42 RhoA and Phospholipase D1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of mucus modulation by N-acetylcysteine on nanoparticle toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetyl-L-Cysteine Protects Airway Epithelial Cells during Respiratory Syncytial Virus Infection against Mucin Synthesis, Oxidative Stress, and Inflammatory Response and Inhibits HSPA6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IL-13-induced airway mucus production is attenuated by MAPK13 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. content-assets.jci.org [content-assets.jci.org]
- 19. IL-13 and epidermal growth factor receptor have critical but distinct roles in epithelial cell mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of epidermal growth factor receptor activation in regulating mucin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apigenin and Wogonin Regulate Epidermal Growth Factor Receptor Signaling Pathway Involved in MUC5AC Mucin Gene Expression and Production from Cultured Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nesosteine in Biological Samples
Introduction
The accurate quantification of Nesosteine in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides detailed protocols for the determination of this compound using two common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity, specificity, and accuracy required for bioanalytical applications.
I. Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying low concentrations of drugs in complex biological fluids.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Condition |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Internal Standard (IS) | Anisodamine or a stable isotope-labeled this compound |
| IS Precursor Ion (m/z) | 306.0 (for Anisodamine) |
| IS Product Ion (m/z) | 140.0 (for Anisodamine) |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the rapid cleanup of plasma samples.
-
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (ACN)
-
Internal Standard (IS) spiking solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS spiking solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
The mass spectrometer should be tuned and calibrated according to the manufacturer's instructions.
-
Optimize the MRM transitions (precursor and product ions) and collision energies for this compound and the chosen internal standard by infusing standard solutions directly into the mass spectrometer.
Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
II. Quantification of this compound by HPLC
High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable method for the quantification of drugs in biological samples, particularly at higher concentrations.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and a buffer (e.g., 20mM Phosphate buffer, pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Internal Standard (IS) | A compound with similar chromatographic behavior and UV absorbance, that is not present in the biological matrix. |
Experimental Protocol: HPLC Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC analysis.
-
Materials:
-
Biological sample (e.g., plasma, serum)
-
SPE Cartridges (e.g., C18)
-
Internal Standard (IS) spiking solution
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
SPE manifold
-
-
Procedure:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Mix 200 µL of the biological sample with 10 µL of the IS spiking solution and 200 µL of water. Load the entire volume onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Elution: Elute this compound and the IS with 1 mL of the elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
-
2. High-Performance Liquid Chromatography
-
Set up the HPLC system with the column and mobile phase as described in the table above.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject standards, quality controls, and unknown samples.
Visualization: HPLC Workflow with SPE
Caption: Workflow for this compound quantification by HPLC with SPE.
III. Method Validation
For use in regulated studies, any developed bioanalytical method must be validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
These application notes and protocols provide a solid foundation for developing and validating a robust analytical method for the quantification of this compound in biological samples. The specific parameters will require optimization based on the physicochemical properties of this compound.
Application Notes and Protocols: Developing a Dose-Response Curve for Nesosteine in a Rabbit Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nesosteine is a novel mucomodifying agent with potential therapeutic applications in respiratory diseases characterized by mucus hypersecretion and inflammation. Establishing a clear dose-response relationship is a critical step in the preclinical development of this compound. This document provides a detailed protocol for developing a dose-response curve for this compound in a rabbit model of respiratory disease. The rabbit model is chosen for its anatomical and physiological similarities to the human respiratory system.
These protocols outline the induction of respiratory disease, administration of this compound across a range of doses, and the subsequent evaluation of its efficacy through biochemical, and histopathological endpoints. The presented methodologies are designed to be a robust starting point for researchers, and specific parameters may require optimization based on the physicochemical properties of this compound and the specific research questions being addressed.
Experimental Protocols
Animal Model and Husbandry
-
Species: New Zealand White rabbits (Oryctolagus cuniculus)
-
Age: 12-16 weeks
-
Weight: 2.5-3.5 kg
-
Housing: Animals should be housed individually in stainless steel cages under standard laboratory conditions (20-24°C, 40-60% humidity, 12-hour light/dark cycle).
-
Diet: Standard rabbit chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the start of the experiment.
-
Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Induction of Respiratory Disease (Pasteurella multocida Model)
-
Bacterial Strain: A well-characterized strain of Pasteurella multocida known to induce respiratory disease in rabbits should be used.
-
Inoculum Preparation: Prepare a fresh culture of P. multocida and dilute it in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10^9 colony-forming units (CFU)/mL.
-
Inoculation:
-
Lightly anesthetize the rabbits.
-
Instill 0.5 mL of the bacterial suspension intranasally (0.25 mL per nostril).
-
-
Disease Monitoring: Monitor the animals daily for clinical signs of respiratory disease, including nasal discharge, sneezing, coughing, and changes in breathing. Clinical scoring can be performed using a standardized scale. The peak of clinical signs is typically observed 3-5 days post-inoculation.
This compound Administration and Dose Groups
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS with a solubilizing agent if necessary). The vehicle alone will be used for the control group.
-
Dose Selection: A preliminary dose-finding study is recommended. Based on that, select a range of doses. For this protocol, we will use five dose levels plus a vehicle control and a positive control (e.g., N-acetylcysteine).
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound - Dose 1 (e.g., 10 mg/kg)
-
Group 3: this compound - Dose 2 (e.g., 30 mg/kg)
-
Group 4: this compound - Dose 3 (e.g., 100 mg/kg)
-
Group 5: this compound - Dose 4 (e.g., 300 mg/kg)
-
Group 6: Positive Control (e.g., N-acetylcysteine, 100 mg/kg)
-
-
Administration: Administer this compound once daily for 7 consecutive days, starting 24 hours after bacterial inoculation. The route of administration (e.g., oral gavage, intravenous) should be selected based on the pharmacokinetic properties of this compound.
Sample Collection and Analysis
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, perform BAL to collect respiratory fluids.
-
Euthanize the animals with an overdose of a suitable anesthetic.
-
Expose the trachea and insert a cannula.
-
Instill and retrieve a fixed volume of sterile saline (e.g., 3 x 10 mL).
-
-
BAL Fluid Analysis:
-
Total and Differential Cell Counts: Determine the total number of inflammatory cells and perform a differential count (macrophages, neutrophils, lymphocytes).
-
Mucin Glycoprotein Assay: Quantify the levels of mucin in the BAL fluid using an established method such as the periodic acid-Schiff (PAS) assay.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
-
Histopathology:
-
Collect the lungs and trachea for histopathological examination.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Alcian Blue-Periodic Acid Schiff (AB-PAS) for mucus-producing goblet cells.
-
A semi-quantitative scoring system should be used to evaluate inflammation and goblet cell hyperplasia.
-
Data Presentation
Table 1: Clinical Score Summary
| Group | Dose (mg/kg) | Mean Clinical Score (± SEM) |
| Vehicle Control | 0 | |
| This compound | 10 | |
| This compound | 30 | |
| This compound | 100 | |
| This compound | 300 | |
| Positive Control | 100 |
Table 2: Bronchoalveolar Lavage Fluid Analysis
| Group | Dose (mg/kg) | Total Cells (x10^5/mL) | Neutrophils (%) | Mucin (μg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | |||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| This compound | 100 | |||||
| This compound | 300 | |||||
| Positive Control | 100 |
Table 3: Histopathological Scores
| Group | Dose (mg/kg) | Inflammation Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |
| Vehicle Control | 0 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| This compound | 300 | ||
| Positive Control | 100 |
Mandatory Visualizations
Caption: Experimental workflow for developing a dose-response curve for this compound.
Caption: Plausible signaling pathway for this compound's action via TrkA inhibition.
Application Notes and Protocols: The Use of Thiol-Based Mucolytics in Combination with Other Respiratory Therapies
Note to the Reader: Due to a significant lack of available research on the specific compound "Nesosteine" in combination therapies, this document will focus on the closely related and extensively studied thiol-based mucolytic agent, Erdosteine . Erdosteine shares a similar mechanism of action and therapeutic applications, providing a robust evidence base for its use in conjunction with other respiratory treatments. The principles and protocols outlined here for Erdosteine may serve as a valuable reference for investigating this compound.
Introduction
Erdosteine is a multifaceted mucolytic agent utilized in the management of various respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD) and bronchitis. Its therapeutic efficacy is attributed to its active metabolite, Metabolite I (Met I), which possesses a free thiol group. This functional group is responsible for Erdosteine's mucolytic, antioxidant, anti-inflammatory, and antibacterial adhesion properties.[1][2] These characteristics make it an excellent candidate for combination therapy, where it can act synergistically with other standard respiratory medications to improve patient outcomes.
This document provides an overview of the application of Erdosteine in combination with antibiotics, bronchodilators, and corticosteroids, supported by data from clinical studies, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Efficacy of Erdosteine in Combination Therapy
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of Erdosteine as an add-on therapy in various respiratory diseases.
Table 1: Erdosteine in Combination with Antibiotics in Acute Infective Exacerbations of Chronic Bronchitis (ECOBES Study)
| Outcome Measure | Erdosteine (300 mg b.i.d.) + Amoxicillin (1500 mg/day) | Placebo + Amoxicillin (1500 mg/day) | p-value | Reference |
| Improvement in Symptoms | 97% of patients | 82% of patients | <0.001 | [3] |
| Improvement in Cough | More swift improvement | Slower improvement | Not specified | [4] |
| Improvement in Sputum Viscosity | More swift improvement | Slower improvement | Not specified | [4] |
| Improvement in Breathlessness | More swift improvement | Slower improvement | Not specified | [4] |
| Amoxicillin Concentration in Sputum | Significantly increased | No significant change | Not specified | [5] |
Table 2: Long-Term Erdosteine as Add-on to Maintenance Therapy in COPD (RESTORE Study)
| Outcome Measure | Erdosteine (300 mg b.i.d.) + Usual Maintenance Therapy | Placebo + Usual Maintenance Therapy | p-value | Reference |
| Exacerbation Rate (events/patient/year) | 0.91 | 1.13 | 0.01 | [6] |
| Reduction in Exacerbation Rate | 19.4% | - | - | [4][6] |
| Reduction in Mild Exacerbation Rate | 57% | - | - | [4] |
| Duration of Exacerbations (days) | 9.55 | 12.63 | 0.023 | [4][6] |
| Reduction in Exacerbation Duration | 24.6% | - | - | [4][6] |
| Patients with No Exacerbations | 42% | 30% | 0.01 | [6] |
| Hospitalization Risk due to AECOPD | Reduced | - | <0.05 | [7] |
Table 3: Long-Term Erdosteine in Moderate COPD (EQUALIFE Study)
| Outcome Measure | Erdosteine (300 mg b.i.d.) for 8 months | Placebo for 8 months | p-value | Reference |
| Number of AECOPDs | Significantly reduced | - | Not specified | [4] |
| Days of Hospitalization | Significantly reduced | - | Not specified | [4] |
| Health-Related Quality of Life | Significant improvement | - | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
Erdosteine's therapeutic effects in combination therapy are underpinned by its influence on several key signaling pathways involved in inflammation and oxidative stress in respiratory diseases.
Caption: Erdosteine's multifaceted mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments that could be conducted to evaluate the synergistic effects of Erdosteine in combination with other respiratory therapies. These protocols are based on the principles and findings of the cited clinical trials and preclinical studies.
Protocol 1: In Vitro Assessment of Synergistic Antibacterial Activity
Objective: To determine if Erdosteine enhances the efficacy of antibiotics against bacteria commonly implicated in respiratory tract infections.
Materials:
-
Bacterial strains (e.g., Haemophilus influenzae, Streptococcus pneumoniae)
-
Erdosteine and its active metabolite, Met I
-
Antibiotics (e.g., amoxicillin, ciprofloxacin)
-
Bacterial culture media (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Determine the MIC of the antibiotic and Met I individually for each bacterial strain using the broth microdilution method.
-
-
Checkerboard Assay:
-
Prepare a 96-well plate with serial dilutions of the antibiotic along the x-axis and serial dilutions of Met I along the y-axis.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in combination with Met I.
-
-
Fractional Inhibitory Concentration Index (FICI) Calculation:
-
Calculate the FICI using the formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of Met I in combination / MIC of Met I alone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.
-
Caption: Workflow for assessing in vitro antibacterial synergy.
Protocol 2: Clinical Trial Protocol for Evaluating Erdosteine as an Add-on Therapy in COPD
Objective: To assess the efficacy and safety of Erdosteine as an add-on therapy to standard bronchodilator and/or corticosteroid treatment in patients with stable, moderate-to-severe COPD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion criteria: Patients aged 40-80 years with a diagnosis of COPD (GOLD stage II or III), a history of at least two exacerbations in the previous year, and on stable maintenance therapy with long-acting bronchodilators and/or inhaled corticosteroids for at least 3 months.
-
Exclusion criteria: Current smokers, diagnosis of asthma, or other significant respiratory diseases.
Intervention:
-
Treatment group: Erdosteine 300 mg twice daily for 12 months.
-
Control group: Placebo twice daily for 12 months.
-
Both groups will continue their standard maintenance therapy.
Outcome Measures:
-
Primary endpoint: Rate of acute exacerbations of COPD (AECOPD) over the 12-month treatment period.
-
Secondary endpoints:
-
Duration of AECOPDs.
-
Time to first AECOPD.
-
Rate of hospitalization due to AECOPD.
-
Changes in lung function (FEV1).
-
Changes in health-related quality of life (e.g., using the St. George's Respiratory Questionnaire - SGRQ).
-
Safety and tolerability.
-
Study Procedures:
-
Screening Visit: Assess eligibility criteria, obtain informed consent, and collect baseline data (demographics, medical history, lung function, SGRQ).
-
Randomization: Randomly assign eligible patients to either the Erdosteine or placebo group.
-
Follow-up Visits: Conduct follow-up visits at months 3, 6, 9, and 12 to assess outcome measures, monitor for adverse events, and ensure treatment adherence.
-
Data Analysis: Analyze the data to compare the primary and secondary endpoints between the two groups using appropriate statistical methods.
Caption: Clinical trial workflow for Erdosteine in COPD.
Conclusion
The available evidence strongly supports the use of Erdosteine as a valuable adjunct to standard respiratory therapies, including antibiotics, bronchodilators, and corticosteroids. Its multifaceted mechanism of action, which includes mucolytic, antioxidant, anti-inflammatory, and anti-adhesive properties, allows for synergistic effects that can lead to improved clinical outcomes in patients with chronic respiratory diseases. The protocols outlined in this document provide a framework for further research into the combined therapeutic potential of thiol-based mucolytics like Erdosteine and, by extension, this compound. Further head-to-head comparative studies are warranted to delineate the specific benefits of different mucolytic agents in various combination regimens.
References
- 1. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Clinical Efficacy of Erdosteine in COPD [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 5. Influence of erdosteine, a mucolytic agent, on amoxycillin penetration into sputum in patients with an infective exacerbation of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Erdosteine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nesosteine Concentration for In Vitro Mucolytic Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Nesosteine concentration for in vitro mucolytic activity studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's mucolytic activity?
This compound is a thiol-containing compound. Its mucolytic action is primarily attributed to the presence of free sulfhydryl groups in its active metabolites. These groups act as reducing agents, breaking the disulfide bonds that cross-link mucin glycoproteins. This depolymerization of the mucin network results in a decrease in the viscosity and elasticity of mucus, facilitating its clearance.[1][2]
Q2: I am starting my in vitro experiments with this compound. What is a good starting concentration range to test?
Direct in vitro concentration-response data for this compound is not extensively published. However, based on studies of other thiol-based mucolytics like N-acetylcysteine (NAC), a logical starting point would be in the millimolar (mM) range. For instance, studies with NAC have shown effective mucolytic activity at concentrations ranging from 0.3 mM to 30 mM.[3] A preliminary experiment could test a wide range of this compound concentrations (e.g., 0.1 mM, 1 mM, 10 mM, and 100 mM) to identify a narrower, effective range for more detailed investigation.
Q3: What type of mucin should I use for my in vitro assay?
The choice of mucin can influence the experimental outcome. Porcine gastric mucin (PGM) is a commonly used and commercially available model substrate for in vitro mucolytic assays due to its biochemical similarity to human respiratory mucin.[4][5] Other options include bovine submaxillary mucin or reconstituted sputum from patients with muco-obstructive diseases, which can provide a more clinically relevant model.
Q4: How can I quantify the mucolytic activity of this compound in vitro?
The most direct method to quantify mucolytic activity is by measuring the change in viscosity of the mucin solution after treatment with this compound. This can be accomplished using a rheometer or a viscometer.[5] The percentage reduction in viscosity compared to a control (mucin treated with vehicle) is a common endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in mucus viscosity observed. | 1. This compound concentration is too low. 2. Incubation time is insufficient. 3. Inappropriate pH of the buffer. 4. Inactive this compound. | 1. Increase the concentration of this compound in your next experiment. Consider a dose-response study. 2. Extend the incubation time (e.g., from 30 minutes to 60 minutes). 3. Ensure the pH of your mucin solution is in the optimal range for thiol-based mucolytics (typically neutral to slightly alkaline, pH 7.0-8.0). 4. Verify the purity and storage conditions of your this compound compound. |
| High variability in viscosity measurements between replicates. | 1. Inhomogeneous mucin solution. 2. Inaccurate pipetting. 3. Temperature fluctuations. | 1. Ensure the mucin is fully hydrated and homogenized before adding this compound. Gentle vortexing or stirring can help. 2. Use calibrated pipettes and proper pipetting techniques. 3. Perform all incubations and measurements in a temperature-controlled environment (e.g., 37°C water bath). |
| Precipitation observed after adding this compound to the mucin solution. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the buffer. | 1. Prepare a fresh, concentrated stock of this compound in an appropriate solvent (e.g., DMSO) and dilute it in the buffer just before use. 2. Test the solubility of this compound in different buffer systems. |
Quantitative Data
As specific in vitro concentration-response data for this compound is limited in publicly available literature, the following table presents representative data for a related thiol-containing mucolytic, N-acetylcysteine (NAC), to illustrate a typical dose-dependent effect on mucin viscosity.
Table 1: Representative In Vitro Mucolytic Activity of N-acetylcysteine (NAC) on Egg White Solution
| NAC Concentration (mg/10 mL) | Mean Viscosity Reduction (%) | Linearity (R²) |
| 10 | Data not specified | 0.9973 |
| 20 | Data not specified | |
| 30 | Data not specified | |
| 40 | Data not specified | |
| 50 | Data not specified | |
| 60 | 71.10 | |
| Data adapted from a study demonstrating a linear reduction in viscosity with increasing NAC concentration.[6] |
Experimental Protocols
Detailed Methodology for In Vitro Mucolytic Activity Assay
This protocol provides a general framework for assessing the mucolytic activity of this compound using porcine gastric mucin and a rotational rheometer.
1. Preparation of Mucin Solution:
- Weigh a sufficient amount of porcine gastric mucin powder (e.g., 20% w/v).
- Dissolve the mucin in a buffered saline solution (e.g., Tris-HCl buffer, pH 7.0) at 37°C.
- Gently stir the solution for a defined period (e.g., 2 hours) to ensure complete hydration and homogenization.
2. Preparation of this compound Solutions:
- Prepare a high-concentration stock solution of this compound in an appropriate solvent.
- Prepare a series of working solutions of this compound at different concentrations by diluting the stock solution in the same buffer used for the mucin.
3. Mucolytic Reaction:
- Aliquot the mucin solution into separate tubes.
- Add the this compound working solutions to the mucin aliquots to achieve the desired final concentrations.
- For the control group, add an equal volume of the vehicle (buffer without this compound).
- Incubate all samples at 37°C for a fixed duration (e.g., 30 minutes) with gentle agitation.
4. Viscosity Measurement:
- After incubation, measure the viscosity of each sample using a calibrated rheometer at a constant shear rate and temperature (37°C).
- Record the viscosity values (in centipoise, cP, or Pascal-seconds, Pa·s).
5. Data Analysis:
- Calculate the percentage reduction in viscosity for each this compound concentration relative to the control using the following formula: % Viscosity Reduction = [(Viscosity_control - Viscosity_treated) / Viscosity_control] * 100
- Plot the percentage viscosity reduction against the this compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Nesosteine Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesosteine (assumed to be Neostigmine based on search results) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by several key factors:
-
pH: The pH of the solution is a critical determinant of this compound's stability. Maximum stability is observed at approximately pH 5.0.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[3][4]
-
Light: Exposure to ultraviolet (UV) light can lead to accelerated degradation.[1][2]
-
Oxidizing Agents: this compound is susceptible to oxidative degradation.[5]
-
Co-solvents: The choice of co-solvents can either enhance or diminish stability. For instance, propylene glycol has been shown to improve stability at pH 4.9, whereas polyethylene glycol 400 had an adverse effect.[1][2]
Q2: What is the main degradation pathway for this compound in solution?
A2: this compound undergoes two primary degradation pathways in aqueous solutions: ester hydrolysis and demethylation.[4] The predominant reaction is the hydrolysis of the ester group, which follows pseudo-first-order kinetics.[1][2][4] Under conditions of thermal stress, demethylation also occurs at a measurable rate.[4]
Q3: What are the known degradation products of this compound?
A3: Several degradation products of this compound have been identified through spectroscopic studies. These include:
-
3-hydroxyphenyltrimethylammonium bromide
-
3-dimethylaminophenol
-
3-dimethylaminophenyl-dimethylcarbamate
-
3-methylaminophenyl-dimethylcarbamate
-
3-aminophenyl-dimethylcarbamate
-
4 (or 6)-bromo-3-dimethylaminophenyl-dimethylcarbamate[3]
Troubleshooting Guide
Problem: I am observing rapid degradation of my this compound solution.
Troubleshooting Steps:
-
Verify Solution pH:
-
Control Storage Temperature:
-
Question: How are you storing your solution?
-
Recommendation: Store the solution at controlled room temperature or refrigerated, and avoid exposure to high temperatures. The activation energy for degradation has been estimated at 15.72 kcal/mole, indicating a significant temperature dependence.[1][2]
-
-
Protect from Light:
-
Evaluate Co-solvents:
-
Consider Oxidative Stress:
-
Question: Have you taken precautions to prevent oxidation?
-
Recommendation: Significant degradation has been observed under oxidative conditions.[5] Consider using antioxidants or inert gas purging if oxidation is suspected.
-
Quantitative Data Summary
Table 1: Degradation Kinetics of this compound
| Parameter | Value | Conditions |
| Reaction Order | Pseudo-first-order | Aqueous and solvent systems[1][2] |
| Maximum Stability | pH 5.0 | Varied pH from 1.5 to 9.9[1][2] |
| Activation Energy | 15.72 kcal/mole | - |
| Half-life | 883.7 days | 0.1 M, pH 4.9 acetate buffer at room temperature[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and pathways, as described in the literature.[5][6]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
-
Photostability chamber
-
Oven
Methodology:
-
Acid Degradation:
-
Dissolve this compound in a solution of 1N HCl.
-
Incubate at 60°C for 30 minutes.[6]
-
Neutralize the solution and dilute to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid this compound drug substance to dry heat in an oven.
-
Monitor for degradation at various time points.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis:
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The structure of degradation products of neostigmine bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The kinetics of neostigmine degradation in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Neostigmine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Neostigmine in cellular models.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during your experiments with Neostigmine, potentially indicating off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Reduced Viability | Neostigmine can induce cytotoxicity, genotoxicity, and apoptosis at high concentrations. This may be independent of its acetylcholinesterase (AChE) inhibitory activity.[1][2] | 1. Perform a dose-response curve: Determine the EC50 for your cell line and use concentrations well below the cytotoxic threshold. 2. Include a negative control compound: Use a structurally related but inactive compound to ensure the observed effect is not due to the chemical scaffold. 3. Assess markers of apoptosis and cytotoxicity: Use assays like Annexin V/PI staining or LDH release to quantify the type and extent of cell death. |
| Inconsistent or Non-Reproducible Results | Off-target effects can vary with cell passage number, confluency, and minor variations in experimental conditions, leading to inconsistent results. | 1. Standardize cell culture conditions: Maintain consistent cell passage numbers and seeding densities. 2. Validate cell line identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. 3. Use a positive control for AChE inhibition: Ensure your assay can reliably detect the on-target effect. |
| Phenotype Does Not Correlate with AChE Inhibition | The observed cellular phenotype may be due to Neostigmine's interaction with other cellular targets, such as nicotinic or muscarinic acetylcholine receptors, which are expressed in many non-neuronal cells.[3] | 1. Use receptor antagonists: Co-treat cells with specific antagonists for nicotinic (e.g., mecamylamine) and muscarinic (e.g., atropine) receptors to see if the phenotype is reversed. 2. Knockdown or knockout of the intended target (AChE): Use siRNA or CRISPR to confirm if the phenotype is independent of AChE. |
| High Background Signal in Assays | Neostigmine may interfere with assay components or have intrinsic fluorescent properties. | 1. Run a target-minus control: Perform the assay with all components except the target protein to check for non-specific interactions. 2. Use an orthogonal assay: Validate your findings using a different assay format that relies on a different detection principle. |
Quantitative Data Summary
The following table summarizes the cytotoxic, genotoxic, and apoptotic effects of Neostigmine on HEK-293 cells after 24 hours of exposure.[1][2]
| Concentration (µg/mL) | Cell Viability (% of Control) | DNA Damage (% Tail DNA - Comet Assay) | Apoptosis/Necrosis (% of Cells) |
| 50 | Reduced compared to control | Not specified | Not specified |
| 100 | Further reduced | Not specified | Not specified |
| 250 | Significantly reduced | Not specified | Not specified |
| 500 | ~50% | Significantly increased vs. control | Statistically higher risk of apoptosis and necrosis |
| 1000 | Not specified | Significantly increased vs. control | Not specified |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of Neostigmine in a cellular context?
A1: Neostigmine's primary, on-target mechanism is the reversible inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh).[4][5][6] This leads to an accumulation of ACh in the local environment.
Potential off-target effects in cellular models are likely mediated by:
-
Activation of Cholinergic Receptors: The increased ACh can stimulate endogenous nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors present on many non-neuronal cell types. This can trigger a variety of downstream signaling pathways.
-
Direct Receptor Interaction: Studies have shown that Neostigmine can directly and competitively inhibit neuronal nicotinic acetylcholine receptors, independent of its AChE inhibitory activity.[3]
-
Non-specific Cytotoxicity: At higher concentrations, Neostigmine can induce cytotoxicity, genotoxicity, and apoptosis through mechanisms that may not be related to cholinergic signaling.[1][2]
Q2: My cells do not express acetylcholinesterase, yet I see a response to Neostigmine. What could be the reason?
A2: This is a strong indication of an off-target effect. The most probable cause is the presence of nicotinic or muscarinic acetylcholine receptors on your cells. Even in the absence of AChE, Neostigmine might directly interact with these receptors, or your cell culture medium may contain components that activate these receptors, and Neostigmine could be potentiating this effect. It is also possible that Neostigmine is interacting with other, currently unidentified, cellular proteins.
Q3: How can I experimentally distinguish between on-target and off-target effects of Neostigmine?
A3: A multi-pronged approach is recommended:
-
Chemical Genetics: Use a structurally similar but inactive analog of Neostigmine as a negative control. If the inactive analog does not produce the same phenotype, it suggests the effect is specific to Neostigmine's chemical structure.
-
Target Engagement: Confirm that Neostigmine is engaging with AChE in your cellular model at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.
-
Pathway Inhibition: Use specific inhibitors for downstream signaling pathways that might be activated by off-target receptor stimulation (e.g., calcium channel blockers, PKC inhibitors).
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out AChE. If the phenotype persists, it is likely an off-target effect. Similarly, you can knock down potential off-target receptors.
Q4: Are there any global, unbiased methods to identify potential off-targets of Neostigmine?
A4: Yes, several proteome-wide methods can be employed to identify off-target interactions:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing Neostigmine on a solid support (like beads) and incubating it with cell lysate to "pull down" interacting proteins, which are then identified by mass spectrometry.
-
Kinome Scanning: Services like KINOMEscan® can screen Neostigmine against a large panel of human kinases to identify any potential off-target kinase interactions.
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This method can identify proteins that are stabilized by Neostigmine binding in intact cells or cell lysates on a proteome-wide scale.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that Neostigmine binds to its intended target, acetylcholinesterase (AChE), in your cellular model.
Materials:
-
Cells of interest
-
Neostigmine
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-AChE antibody
Procedure:
-
Cell Treatment: Treat your cells with the desired concentration of Neostigmine or DMSO for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heating: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Add lysis buffer to each tube and incubate on ice for 20 minutes with gentle vortexing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using an anti-AChE antibody to detect the amount of soluble AChE at each temperature. A positive target engagement will result in a thermal shift, where AChE remains soluble at higher temperatures in the Neostigmine-treated samples compared to the DMSO control.
Protocol 2: Kinase Profiling using Kinobeads (Conceptual)
This protocol outlines a conceptual workflow for identifying off-target kinase interactions of Neostigmine.
Materials:
-
Cell lysate from your model system
-
Kinobeads (commercially available or custom-made)
-
Neostigmine
-
DMSO (vehicle control)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a native cell lysate with a protein concentration of at least 1-5 mg/mL.
-
Competition Binding: Incubate the cell lysate with either Neostigmine at various concentrations or DMSO for 1 hour at 4°C.
-
Kinobead Incubation: Add the Kinobeads to the pre-incubated lysates and incubate for another 1-2 hours at 4°C to allow kinases to bind.
-
Washing: Wash the beads extensively with appropriate wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using an elution buffer (e.g., containing SDS).
-
Proteomic Analysis: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the Neostigmine-treated samples compared to the DMSO control. A decrease in the amount of a specific kinase bound to the beads in the presence of Neostigmine indicates a competitive interaction and a potential off-target.
Visualizations
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: Potential off-target signaling pathways of Neostigmine.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel angiogenic pathway mediated by non-neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
Technical Support Center: Aerosolized Nesosteine Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the aerosolized delivery of Nesosteine.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and aerosolization of this compound.
Issue 1: Inconsistent or Low Aerosol Output
| Potential Cause | Recommended Solution |
| Formulation Viscosity Too High | - Decrease the concentration of this compound or other excipients.- Consider the use of a less viscous co-solvent if compatible.- For thiazolidine derivatives, ensure the pH is not near the isoelectric point, which can increase viscosity. |
| Nebulizer Malfunction | - Ensure the nebulizer is properly assembled and cleaned according to the manufacturer's instructions.- Check for blockages in the nebulizer nozzle or mesh.- Verify that the power source is adequate and stable. |
| Incompatible Formulation/Device | - Jet nebulizers may be more suitable for more viscous formulations compared to some mesh nebulizers.[1][2]- Ensure the formulation does not cause degradation or corrosion of the nebulizer components. |
| Foaming of the Formulation | - Reduce the agitation or mixing speed during formulation preparation.- Consider adding a small amount of a pharmaceutically acceptable anti-foaming agent. |
Issue 2: Clogging of the Nebulizer
| Potential Cause | Recommended Solution |
| Drug Precipitation | - Verify the solubility of this compound in the chosen solvent system at the experimental concentration.- Adjust the pH of the formulation to enhance the solubility of the thiazolidine carboxylic acid structure.- Filter the formulation through a suitable sterile filter before loading it into the nebulizer. |
| Excipient Incompatibility | - Ensure all excipients are compatible with this compound and with each other in the final formulation.- Avoid using excipients that may salt out the active ingredient. |
| High Drug Concentration | - Decrease the concentration of this compound in the formulation.- If a high concentration is necessary, consider using a solubilizing agent. |
Issue 3: Undesirable Particle Size Distribution (e.g., too large or too small)
| Potential Cause | Recommended Solution |
| Incorrect Nebulizer Settings | - Adjust the flow rate of the air compressor for jet nebulizers.- For mesh nebulizers, ensure the correct mesh size and vibration frequency are used for the desired particle size. |
| Formulation Properties | - Higher viscosity and surface tension can lead to larger droplets. Adjust the formulation accordingly.[1][2]- The concentration of this compound can influence particle size; optimization may be required. |
| Environmental Conditions | - High humidity can cause particle aggregation and an increase in measured particle size. Control the humidity in the experimental setup. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it delivered in an aerosolized form?
This compound is a mucoregulatory agent belonging to the class of thiazolidine derivatives.[3] Its primary function is to reduce the viscosity of tracheobronchial mucus.[3] Aerosolized delivery is the preferred route for targeting the lungs directly to treat respiratory conditions characterized by excessive or thick mucus.
Q2: What are the key physicochemical properties of this compound to consider for formulation?
| Property | Expected Characteristic/Value | Implication for Aerosol Formulation |
| Molecular Formula | C11H11NO3S | - |
| Molecular Weight | 237.27 g/mol | Influences diffusion and dissolution rates. |
| CAS Number | 84233-61-4 | For unambiguous identification. |
| Solubility | Likely polar and water-soluble, but solubility is pH-dependent. A structurally similar compound, 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, has a solubility of >38 µg/mL at pH 7.4.[4] | Crucial for preparing stable solutions for nebulization. The pH of the formulation must be optimized to ensure this compound remains in solution. |
| pKa | Thiazolidine carboxylic acids possess both acidic (carboxylic acid) and basic (amino) groups, leading to zwitterionic properties. The pKa will influence solubility and stability. | The pH of the formulation should be maintained away from the isoelectric point to prevent precipitation. |
| Stability | Thiazolidine rings can be susceptible to hydrolysis under strongly acidic or basic conditions. The sulfhydryl group in the parent cysteine structure is prone to oxidation. | The formulation should be buffered to a pH that ensures stability. The use of antioxidants may be considered. |
Q3: Which type of nebulizer is best for this compound?
The choice between a jet and a mesh nebulizer depends on the final formulation.
-
Jet nebulizers are generally more robust and can handle a wider range of viscosities. However, they can be less efficient and may generate heat, which could potentially degrade sensitive molecules.[1][2]
-
Mesh nebulizers are more efficient, portable, and operate silently. They are often preferred for their ability to produce a consistent and fine aerosol. However, they can be more sensitive to formulation viscosity and may be prone to clogging.[1]
It is recommended to test the this compound formulation with both types of nebulizers to determine the optimal device for a specific experimental need.
Q4: How does this compound exert its mucoregulatory effect?
The precise signaling pathway for this compound is not fully elucidated in the available literature. However, as a mucoregulatory agent, it is likely to influence the production and secretion of mucins, the primary protein components of mucus. A key pathway involved in the regulation of mucin synthesis is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][5] Activation of EGFR in airway epithelial cells leads to a downstream cascade that upregulates the expression of mucin genes, such as MUC5AC.[3][5] Mucoregulatory agents may act by modulating this pathway to normalize mucus production.
III. Experimental Protocols
1. Protocol for Aerodynamic Particle Size Distribution Analysis using Cascade Impaction
This protocol outlines the use of a Next Generation Impactor (NGI) for determining the aerodynamic particle size distribution of aerosolized this compound.
Materials:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Nebulizer containing this compound formulation
-
Collection cups pre-coated with a suitable solvent-trapping medium (e.g., silicone oil or glycerol) to prevent particle bounce.
-
Validated HPLC method for the quantification of this compound.
Procedure:
-
Assemble the NGI as per the manufacturer's instructions, ensuring all stages are clean and dry.
-
Place the pre-coated collection cups into each stage of the NGI.
-
Connect the NGI to the vacuum pump with the flow meter in line.
-
Calibrate the flow rate through the impactor to the desired setting (e.g., 15 L/min for nebulizer testing).
-
Load the nebulizer with a precise volume of the this compound formulation.
-
Connect the nebulizer to the induction port of the NGI.
-
Simultaneously activate the vacuum pump and the nebulizer.
-
Operate the system for a predetermined time to allow for the collection of a quantifiable amount of the drug on each stage.
-
After the sampling is complete, turn off the nebulizer and the vacuum pump.
-
Carefully disassemble the NGI and collect the cups from each stage.
-
Extract the this compound from each cup using a validated solvent and procedure.
-
Analyze the concentration of this compound in each sample using the validated HPLC method.
-
Calculate the mass of this compound deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
2. Protocol for Droplet Size Distribution Analysis using Laser Diffraction
This protocol describes the use of a laser diffraction instrument to measure the droplet size distribution of the aerosol generated from the this compound formulation.
Materials:
-
Laser diffraction particle size analyzer with an appropriate lens for the expected particle size range.
-
Nebulizer containing this compound formulation.
-
Aerosol delivery tube.
-
Exhaust system to remove the aerosol after measurement.
Procedure:
-
Set up the laser diffraction instrument according to the manufacturer's instructions.
-
Perform a background measurement with the laser beam path clear of any aerosol.
-
Load the nebulizer with the this compound formulation.
-
Position the outlet of the nebulizer at the correct distance and alignment with the laser beam, using an appropriate delivery tube if necessary.
-
Activate the nebulizer to generate the aerosol and allow it to pass through the measurement zone of the instrument.
-
Initiate the measurement on the laser diffraction software. The instrument will record the light scattering pattern created by the aerosol droplets.
-
The software will then calculate the droplet size distribution based on the Mie or Fraunhofer theory.
-
Record the Volume Median Diameter (VMD) and other relevant size distribution parameters (e.g., D10, D50, D90).
-
Repeat the measurement multiple times to ensure reproducibility.
-
After the measurements are complete, ensure the measurement zone is clean and perform another background check.
IV. Visualizations
Caption: EGFR signaling pathway in airway mucus production.
Caption: Troubleshooting workflow for aerosolized this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2 | CID 302889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Neboglamine (EVT-276952) | 163000-63-3 [evitachem.com]
- 4. Benzoic acid, 4-(3-(3-(2-(1-hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)-, (S)- | C21H29NO4S | CID 44343647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neostigmine [chemicalbook.com]
Validation & Comparative
A Comparative In Vitro Analysis of Nesosteine and N-acetylcysteine Efficacy
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of two prominent mucolytic agents.
This guide provides a detailed comparison of the in vitro efficacy of Nesosteine and N-acetylcysteine (NAC), focusing on their mucolytic, antioxidant, and anti-inflammatory properties. While N-acetylcysteine is a well-characterized compound with a substantial body of in vitro research, data for this compound is comparatively limited. This document summarizes the available experimental evidence, presents it in a clear, comparative format, and provides detailed experimental protocols where possible.
Chemical Structures
This compound
N-acetylcysteine (NAC)
Mucolytic Activity: A Head-to-Head Look
Both this compound and N-acetylcysteine are recognized for their ability to reduce mucus viscosity, a critical factor in respiratory conditions characterized by excessive or thick mucus.
Comparative Efficacy
An early in vitro study demonstrated that this compound possesses more potent mucolytic activity compared to N-acetylcysteine. The fluidifying activity of this compound was observed on pig's gastric mucin.
| Compound | Relative Mucolytic Activity (in vitro) | Source |
| This compound | More active than N-acetylcysteine | Scuri et al., 1986 |
| N-acetylcysteine | Less active than this compound | Scuri et al., 1986 |
Mechanism of Mucolytic Action
The primary mechanism for the mucolytic action of both compounds involves the disruption of disulfide bonds that cross-link mucin glycoproteins, leading to a reduction in mucus viscosity.
Figure 1: Mechanism of mucolytic action for NAC and this compound.
Experimental Protocol: In Vitro Mucolytic Activity Assay
A common method to assess in vitro mucolytic activity involves measuring the change in viscosity of a mucus-like substance after treatment with the compound of interest.
Objective: To determine the viscosity-reducing effect of a test compound on a mucin solution.
Materials:
-
Test compounds (this compound, N-acetylcysteine) at various concentrations.
-
Mucin source (e.g., porcine gastric mucin, bovine submaxillary mucin, or sputum from patients).[5]
-
Phosphate buffered saline (PBS) or other appropriate buffer.
-
Viscometer (e.g., cone-plate rheometer, suspended level viscometer).[5][6][7][8]
-
Water bath or incubator set to 37°C.
-
pH meter.
Procedure:
-
Mucin Preparation: Prepare a standardized mucin solution (e.g., 10-20% w/v) in the chosen buffer. Ensure the pH is adjusted to a physiologically relevant value (e.g., pH 7.0).
-
Incubation: Add the test compounds (this compound or N-acetylcysteine) at desired concentrations to aliquots of the mucin solution. A control group with buffer only should be included.
-
Incubation: Incubate the samples at 37°C for a specified period (e.g., 30 minutes).
-
Viscosity Measurement: After incubation, measure the viscosity of each sample using a calibrated viscometer. For oscillatory rheology, measurements of storage modulus (G') and loss modulus (G'') can provide detailed information on the viscoelastic properties.[5][9]
-
Data Analysis: Calculate the percentage reduction in viscosity for each test compound concentration compared to the control.
Antioxidant and Anti-inflammatory Efficacy: A Data Gap for this compound
While N-acetylcysteine is well-documented as a potent antioxidant and anti-inflammatory agent in vitro, there is a notable lack of publicly available research on these properties for this compound. The following sections detail the known in vitro effects of NAC, with the acknowledgment that comparable data for this compound is not available.
N-acetylcysteine: A Multi-faceted In Vitro Profile
Antioxidant Activity:
NAC's antioxidant effects are twofold. It can act as a direct scavenger of reactive oxygen species (ROS) and, more significantly, it serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10][11]
Anti-inflammatory Activity:
In vitro studies have demonstrated that NAC can suppress inflammatory responses by inhibiting key signaling pathways. A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in the expression of pro-inflammatory genes.[10][12] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Figure 2: Simplified signaling pathway of NAC's anti-inflammatory action.
Experimental Protocols for In Vitro Antioxidant and Anti-inflammatory Assays
DPPH Radical Scavenging Assay (Antioxidant):
Objective: To measure the free radical scavenging capacity of a compound.
Materials:
-
Test compound (e.g., N-acetylcysteine).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add a fixed volume of DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
LPS-Induced Cytokine Production in Macrophages (Anti-inflammatory):
Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
Test compound (e.g., N-acetylcysteine).
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Culture macrophage cells to a suitable confluency.
-
Pre-treat the cells with different concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
Analyze the dose-dependent inhibitory effect of the test compound on cytokine production.
Summary and Conclusion
This comparative guide highlights the current state of in vitro research on this compound and N-acetylcysteine. While both are effective mucolytic agents, with some evidence suggesting this compound may be more potent, the breadth of scientific literature is vastly different. N-acetylcysteine is a well-established compound with documented antioxidant and anti-inflammatory properties, supported by a wealth of in vitro studies and understood mechanisms of action.
For this compound, a significant data gap exists in the public domain regarding its in vitro antioxidant and anti-inflammatory efficacy. This lack of data prevents a direct and comprehensive comparison with N-acetylcysteine in these crucial areas. Future in vitro research on this compound, focusing on its effects on reactive oxygen species and inflammatory signaling pathways, is necessary to fully elucidate its therapeutic potential and to allow for a more complete comparison with other mucolytic agents. Researchers and drug development professionals are encouraged to consider these knowledge gaps when evaluating these compounds for potential therapeutic applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Cysteine, N-acetyl- [webbook.nist.gov]
- 4. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Nesosteine and Erdosteine in a preclinical model
In the landscape of mucoregulatory and antioxidant agents for respiratory disorders, Nesosteine and Erdosteine have emerged as compounds of significant interest. This guide provides a detailed preclinical comparison of their efficacy and mechanisms of action, drawing upon available experimental data. While direct head-to-head preclinical studies are limited, this document synthesizes findings from independent investigations to offer a comparative overview for researchers, scientists, and drug development professionals.
Summary of Preclinical Findings
| Feature | This compound | Erdosteine |
| Primary Mechanism | Mucoregulatory and mucolytic | Mucolytic, antioxidant, and anti-inflammatory |
| Active Form | Active as administered | Prodrug, metabolized to active metabolites (e.g., Metabolite I) |
| Effect on Mucus | Reduces viscosity and alters protein composition.[1] | Breaks disulfide bonds in mucoproteins, reducing viscosity and elasticity.[2][3] |
| Antioxidant Activity | Not extensively documented in available preclinical studies. | Scavenges free radicals, increases antioxidant enzyme activities (SOD, CAT, GPx), and reduces lipid peroxidation.[4][5][6] |
| Anti-inflammatory Activity | Reduces total proteins in tracheobronchial mucus.[1] | Inhibits pro-inflammatory cytokines (e.g., IL-6, IL-8) and NF-κB activation.[7][8][9] |
| Additional Effects | Increases mucociliary transport.[10] | Enhances antibiotic penetration and reduces bacterial adhesion.[2][11] |
Detailed Experimental Protocols and Data
Mucolytic and Mucoregulatory Effects
This compound:
-
Experimental Model: Rabbits with bronchitis induced by H2SO4 aerosol.[1]
-
Methodology: Tracheobronchial mucus viscosity was measured. In a separate in vitro experiment, the fluidifying activity was assessed on pig's gastric mucin.[1]
-
Key Findings: this compound significantly reduced the viscosity of tracheobronchial mucus in vivo. The in vitro effect on pig's gastric mucin was less pronounced.[1] It also reduced the total protein content of the mucus, affecting albumin, alpha 1, alpha 2, beta, and gamma mucoproteins.[1]
Erdosteine:
-
Experimental Model: In vitro studies using porcine stomach mucin and in vivo studies in various animal models (e.g., rats, quails).[12]
-
Methodology: The effect of Erdosteine's active metabolite, Metabolite I (Met 1), on the viscosity of porcine stomach mucin was evaluated. Mucociliary transport rate was assessed in quails, and airway secretion was measured in rats.[12]
-
Key Findings: The active metabolite of Erdosteine, M1, significantly reduced the viscosity of porcine stomach mucin at concentrations from 10 microM to 1 mM.[12] Erdosteine itself did not show this effect, highlighting its nature as a prodrug.[12] It also significantly promoted mucociliary transport in quails and increased airway secretion in rats.[12]
Antioxidant Activity
Erdosteine:
-
Experimental Model: Various in vitro and in vivo models of oxidative stress.[4][5]
-
Methodology: Studies have measured the scavenging of reactive oxygen species (ROS), the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and the levels of lipid peroxidation markers.[4][5][6]
-
Key Findings: Erdosteine and its active metabolites act as potent free radical scavengers.[13][14][15] Preclinical studies have demonstrated that co-treatment with Erdosteine in animals exposed to noxious agents increases the tissue antioxidant enzyme activities and decreases the levels of nitric oxide and xanthine oxidase, which are involved in the production of oxygen-free radicals.[5] This leads to a reduction in lipid peroxidation and protection of tissues from oxidative damage.[4][5] In a study on endotoxin-induced acute lung injury in rats, Erdosteine pretreatment at doses of 300 mg/kg and 500 mg/kg significantly decreased the rate of apoptosis in lung epithelial cells.[16]
Anti-inflammatory Effects
Erdosteine:
-
Experimental Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophage cells.[8]
-
Methodology: The study investigated the effect of Erdosteine on the activation of nuclear factor-kappa B (NF-κB), inhibitor of NF-κB (IκB), mitogen-activated protein kinase (MAPK), and Akt pathways. The production of pro-inflammatory cytokines like IL-6 and IL-1β was also measured.[8]
-
Key Findings: Pretreatment with Erdosteine inhibited LPS-induced IκBα degradation, IκB kinase (IKK) activity, and subsequent NF-κB transcription.[8] This resulted in the inhibition of IL-6 and IL-1β production.[8] These results suggest that Erdosteine's anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.[8]
Signaling Pathways and Experimental Workflows
Erdosteine's Multifaceted Mechanism of Action
Caption: Overview of Erdosteine's conversion to active metabolites and its subsequent mucolytic, antioxidant, and anti-inflammatory effects.
Experimental Workflow for Assessing Anti-inflammatory Effects of Erdosteine
Caption: Experimental workflow to investigate the anti-inflammatory effects of Erdosteine in LPS-stimulated macrophages.
Conclusion
Based on the available preclinical data, both this compound and Erdosteine demonstrate significant mucoregulatory properties. This compound appears to directly impact mucus viscosity and protein composition.[1] Erdosteine, a prodrug, exerts its effects through active metabolites, showcasing a broader mechanism of action that includes potent mucolytic, antioxidant, and anti-inflammatory activities.[2][7][13] The antioxidant and anti-inflammatory effects of Erdosteine are well-documented, with clear evidence of its ability to scavenge free radicals and modulate key inflammatory pathways like NF-κB.[4][5][8] While direct comparative preclinical studies are lacking, the evidence suggests that Erdosteine possesses a more multifaceted pharmacological profile than this compound. Further head-to-head studies are warranted to definitively compare their efficacy and to elucidate the full therapeutic potential of this compound.
References
- 1. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 3. What is Erdosteine used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preliminary data on the action of this compound, a mucomodifying drug, on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 12. Mucolytic and antitussive effects of erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of erdosteine and N-acetylcysteine on apoptosis regulation in endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nesosteine and Other Mucolytics on Mucin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of nesosteine and other leading mucolytic agents on the expression of mucin genes, critical for understanding their therapeutic potential in respiratory diseases characterized by mucus hypersecretion. While modern quantitative data on this compound's specific impact on mucin gene expression is limited, this guide synthesizes available historical data alongside current experimental findings for other prevalent mucolytics, including N-acetylcysteine (NAC), ambroxol, and carbocisteine.
Executive Summary
Mucolytic drugs are a cornerstone in the management of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis. Their primary function is to alter the viscoelastic properties of mucus, facilitating its clearance from the airways. A key mechanism underlying this action is the modulation of mucin gene expression, particularly MUC5AC and MUC5B, the major gel-forming mucins in the respiratory tract. This guide reveals that while mucolytics like carbocisteine and N-acetylcysteine have demonstrated clear inhibitory effects on MUC5AC and MUC5B expression in various experimental models, data for this compound predates the widespread use of molecular analysis techniques and is therefore less specific.
Comparative Data on Mucin Gene Expression
The following table summarizes the quantitative effects of different mucolytics on MUC5AC and MUC5B gene expression based on available literature. It is important to note the absence of specific gene expression data for this compound.
| Mucolytic Agent | Target Gene | Experimental Model | Key Findings |
| This compound | Not Specified | In vivo (rabbits with H2SO4-induced bronchitis) | Reduced viscosity of tracheobronchial mucus; increased mucoproduction in healthy animals. Qualitatively more active than NAC, ambroxol, and carbocisteine in modifying mucus rheology.[1] |
| N-acetylcysteine (NAC) | MUC5AC, MUC5B | In vitro (human bronchial epithelial cells) and in vivo (rat model of bleomycin-induced lung injury) | Significantly reduced the gene and protein expression of MUC5AC and MUC5B.[2][3] Restored normal levels of MUC5AC gene expression in infected cells.[3] |
| Ambroxol | MUC5AC | In vitro (NCI-H292 human airway epithelial cells) | Inhibited the EGF and PMA-induced gene expression and production of MUC5AC mucin.[1] |
| Carbocisteine | MUC5AC, MUC5B | In vivo (COPD mouse model) | High doses significantly attenuated Muc5b gene expression and decreased Muc5ac gene expression levels.[4][5] Restored the Muc5b/Muc5ac ratio.[4][5] |
Mechanisms of Action and Signaling Pathways
The regulation of mucin gene expression is a complex process involving multiple intracellular signaling pathways. Inflammatory mediators, growth factors, and environmental stimuli can trigger these pathways, leading to the upregulation of mucin genes. Several mucolytics exert their effects by intervening in these signaling cascades.
Key Signaling Pathways in Mucin Gene Regulation
-
Nuclear Factor-kappa B (NF-κB) Pathway: A pivotal pathway in the inflammatory response, NF-κB activation is known to upregulate MUC5AC expression.[6][7] Some mucolytics may exert their inhibitory effect by suppressing NF-κB activation.
-
Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of EGFR and the subsequent MAPK cascade, including ERK1/2, is a well-established mechanism for inducing MUC5AC expression.[8][9]
Below is a diagram illustrating the general signaling pathways involved in the regulation of MUC5AC gene expression.
Caption: General signaling pathways regulating MUC5AC gene expression.
Experimental Protocols
The following provides a generalized methodology for assessing the impact of mucolytic agents on mucin gene expression, based on protocols described in the cited literature.
Cell Culture and Treatment
-
Cell Line: Human airway epithelial cell lines, such as NCI-H292, are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Mucin Expression: To mimic inflammatory conditions, cells are often stimulated with agents like Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF), or cytokines (e.g., TNF-α).
-
Mucolytic Treatment: Cells are pre-treated with varying concentrations of the mucolytic agent for a specific duration (e.g., 1-2 hours) before the addition of the stimulating agent.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
Gene Expression Analysis (RT-qPCR)
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of target mucin genes (MUC5AC, MUC5B) and a housekeeping gene (e.g., GAPDH, 18S rRNA) are quantified using a real-time PCR system with specific primers.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
The workflow for a typical in vitro experiment is illustrated below.
Caption: A typical experimental workflow for in vitro analysis.
Conclusion
Current evidence strongly indicates that mucolytics such as N-acetylcysteine, ambroxol, and carbocisteine can effectively downregulate the expression of key mucin genes, MUC5AC and MUC5B, primarily through the modulation of inflammatory signaling pathways. While early research suggested this compound as a potent mucoregulatory agent, a lack of modern molecular studies limits a direct comparative analysis of its effects on mucin gene expression. Future research focusing on the molecular mechanisms of this compound is warranted to fully understand its therapeutic potential in the context of modern respiratory medicine. This will be crucial for the rational design of novel and more effective mucolytic therapies.
References
- 1. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mucin 5AC Serves as the Nexus for β-Catenin/c-Myc Interplay to Promote Glutamine Dependency During Pancreatic Cancer Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of mucin genes in chronic ethmoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary data on the action of this compound, a mucomodifying drug, on mucociliary transport [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYCLOSPORIN A REDUCES AIRWAY MUCUS SECRETION AND MUCOCILIARY CLEARANCE IN RATS [ouci.dntb.gov.ua]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cigarette smoke induces MUC5AC mucin overproduction via tumor necrosis factor-alpha-converting enzyme in human airway epithelial (NCI-H292) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Mucoactive and Neuromuscular Agents with Bronchodilators: A Comparative Guide
Introduction
The effective management of obstructive airway diseases, such as Chronic Obstructive Pulmonary Disease (COPD), often involves a multi-faceted therapeutic approach. While bronchodilators, including β2-agonists and anticholinergics, form the cornerstone of treatment, there is growing interest in the potential synergistic effects of co-administering agents that target alternative pathways, such as mucolytics, antioxidants, and cholinesterase inhibitors. This guide provides a comparative analysis of the potential synergistic interactions of two such agents, Erdosteine and Neostigmine, with bronchodilators. It is important to note that the term "Nesosteine" did not yield specific findings in the scientific literature, and it is presumed to be a potential misspelling. Therefore, this guide will focus on Erdosteine, a mucolytic with antioxidant properties, and Neostigmine, a cholinesterase inhibitor, based on their relevance to respiratory and neuromuscular function.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, a summary of relevant experimental data, and detailed experimental protocols to facilitate further investigation into these combination therapies.
Comparative Analysis of Erdosteine and Neostigmine with Bronchodilators
Erdosteine: A Mucoactive Agent with Antioxidant Properties
Erdosteine is a thiol derivative that functions as a mucolytic and antioxidant.[1] Its active metabolite contains a free sulfhydryl group that breaks the disulfide bonds in bronchial mucoproteins, reducing mucus viscosity and improving mucociliary clearance.[1] Furthermore, Erdosteine exhibits significant antioxidant and anti-inflammatory properties, which may contribute to its synergistic effects with bronchodilators.[1]
Synergistic Potential with β2-Agonists:
Clinical studies have suggested that Erdosteine can enhance the bronchodilatory response to β2-agonists like salbutamol in patients with mild-to-moderate COPD.[2] This effect is thought to be mediated by the "re-sensitisation" of β2-adrenoceptors, which can become desensitized due to chronic inflammation and oxidative stress in the airways.[2] By reducing oxidative stress, Erdosteine may restore the function of these receptors, leading to a more pronounced bronchodilator effect.[2]
Data Summary: Erdosteine with Salbutamol in COPD
| Outcome Measure | Placebo + Salbutamol | Erdosteine + Salbutamol | N-acetylcysteine (NAC) + Salbutamol |
| Change in FEV1 Reversibility (Day 4) | - | +5.1% (p<0.01 vs. placebo) | +3.0% (p<0.05 vs. placebo) |
| Change in FEV1 Reversibility (Day 10) | - | +5.0% (p<0.01 vs. placebo) | +1.3% (p=ns vs. placebo) |
| Change in Blood ROS Levels (Day 10) | - | Significant drop (p<0.0001 vs. placebo) | Significant drop (p<0.0001 vs. placebo) |
| Change in 8-isoprostane Levels (Day 10) | - | Substantial lowering (p=0.0004 vs. placebo) | No significant change |
FEV1: Forced Expiratory Volume in 1 second; ROS: Reactive Oxygen Species; ns: not significant. Data extracted from a randomized controlled trial.[2]
Neostigmine: A Cholinesterase Inhibitor
Neostigmine is a reversible inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.[3][4] By increasing the levels of acetylcholine at the neuromuscular junction and other cholinergic synapses, Neostigmine enhances cholinergic neurotransmission.[3][5] While primarily used for myasthenia gravis and reversal of neuromuscular blockade, its mechanism of action has implications for airway smooth muscle tone.[4][5]
Potential Interactions with Bronchodilators:
Neostigmine's primary effect is to enhance cholinergic activity. In the airways, the parasympathetic nervous system, acting through acetylcholine on muscarinic receptors, is a major contributor to bronchoconstriction.[6][7] Therefore, Neostigmine would be expected to have an antagonistic, rather than synergistic, effect with anticholinergic bronchodilators, which work by blocking these same muscarinic receptors.[6][8] Furthermore, bronchoconstriction is a known adverse effect of Neostigmine.[4]
Recent research has also highlighted the anti-inflammatory properties of Neostigmine, mediated through the cholinergic anti-inflammatory pathway (CAP).[9] This pathway involves the activation of α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, leading to a reduction in pro-inflammatory cytokine production.[9] While this anti-inflammatory effect could theoretically be beneficial in airway diseases, the concurrent bronchoconstrictor effect would likely limit its utility in combination with bronchodilators.
Experimental Protocols
Protocol 1: Assessing the Synergistic Bronchodilator Effect of Erdosteine and a Short-Acting β2-Agonist (SABA) in a COPD Model
-
Objective: To determine if pre-treatment with Erdosteine enhances the bronchodilator response to a SABA in an animal model of COPD.
-
Animal Model: Guinea pigs or mice exposed to cigarette smoke to induce a COPD-like phenotype.
-
Experimental Groups:
-
Control (vehicle)
-
SABA (e.g., salbutamol) alone
-
Erdosteine alone
-
Erdosteine followed by SABA
-
-
Methodology:
-
Animals are treated with Erdosteine or vehicle for a specified period (e.g., 14 days).
-
Airway resistance is measured at baseline using a whole-body plethysmograph.
-
A bronchoconstrictor (e.g., methacholine) is administered to induce airway hyperreactivity.
-
The SABA or vehicle is administered, and airway resistance is measured at multiple time points post-administration.
-
Bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell counts and cytokine levels.
-
Lung tissue is harvested for analysis of oxidative stress markers (e.g., malondialdehyde) and β2-adrenoceptor expression.
-
-
Outcome Measures:
-
Percentage reversal of bronchoconstriction by the SABA.
-
Inflammatory cell counts and cytokine levels in BAL fluid.
-
Levels of oxidative stress markers in lung tissue.
-
Expression levels of β2-adrenoceptors.
-
Protocol 2: Investigating the Interaction of Neostigmine and an Anticholinergic Bronchodilator on Airway Smooth Muscle Contraction
-
Objective: To characterize the interaction between Neostigmine and an anticholinergic bronchodilator (e.g., ipratropium bromide) on isolated airway smooth muscle.
-
Model: Isolated tracheal rings from a suitable animal model (e.g., rat or guinea pig).
-
Methodology:
-
Tracheal rings are mounted in an organ bath containing a physiological salt solution and connected to an isometric force transducer.
-
A baseline contractile response to a cholinergic agonist (e.g., carbachol) is established.
-
Cumulative concentration-response curves to the cholinergic agonist are generated in the presence of:
-
Vehicle (control)
-
Neostigmine
-
Anticholinergic bronchodilator
-
Neostigmine and the anticholinergic bronchodilator in combination
-
-
-
Outcome Measures:
-
EC50 (half-maximal effective concentration) and Emax (maximum effect) of the cholinergic agonist in each condition.
-
Schild analysis to determine the nature of the antagonism (competitive vs. non-competitive) by the anticholinergic in the presence and absence of Neostigmine.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergy between Erdosteine and β2-agonists.
Caption: Antagonistic interaction of Neostigmine and anticholinergics.
Caption: Experimental workflow for assessing Erdosteine synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Erdosteine enhances airway response to salbutamol in patients with mild-to-moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Anticholinergics in the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticholinergic Use in the Treatment of COPD [uspharmacist.com]
- 9. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mucolytic Activity of Nesosteine and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucolytic and secretolytic activities of nesosteine, a thiazole derivative, with other relevant compounds in the same class, namely erdosteine, and the functionally related fenspiride. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the therapeutic potential of these agents in respiratory diseases characterized by mucus hypersecretion.
Executive Summary
Thiazole derivatives are a class of compounds recognized for their mucoregulatory and antioxidant properties. This compound and erdosteine are two prominent examples with demonstrated mucolytic activity. While both molecules show promise in managing hypersecretory respiratory conditions, the available body of evidence for erdosteine is more extensive, with more quantitative clinical data. Fenspiride, while sometimes grouped with mucoregulatory drugs, primarily exerts its effects through anti-inflammatory and bronchodilatory mechanisms, with a secondary impact on mucus secretion. Direct comparative studies between this compound and other thiazole derivatives are notably absent in the current literature, necessitating a comparison based on individual preclinical and clinical findings.
Comparative Analysis of Mucolytic and Secretolytic Activity
The following table summarizes the available quantitative data on the mucolytic and secretolytic effects of this compound, erdosteine, and fenspiride. It is important to note the differences in experimental models and methodologies when interpreting these data.
| Compound | Experimental Model | Key Parameter | Result | Citation |
| This compound | Rabbits with H2SO4 aerosol-induced bronchitis | Tracheobronchial mucus viscosity | Highly significant reduction (qualitative) | [1] |
| In vitro (pig's gastric mucin) | Fluidifying activity | Demonstrated, but less marked than in vivo | [1] | |
| Patients with acute exacerbations of chronic bronchitis | Mucus transport rate (frog palate model) | Significant increase after 600 mg/day for 7 days | [2] | |
| Erdosteine | Patients with acute exacerbation of COPD | Sputum viscosity | -37% ± 9% reduction | [3] |
| Patients with acute exacerbation of COPD | Cough frequency | -64% ± 12% reduction | [3] | |
| Patients with chronic bronchitis | Apparent sputum viscosity | Significant reduction after 300 mg three times daily for 2 weeks | [4] | |
| Fenspiride | In vitro (electrically-stimulated ferret trachea) | Inhibition of cholinergic mucus secretion | 87% inhibition at 1 mM | [5] |
| In vitro (electrically-stimulated ferret trachea) | Inhibition of tachykininergic mucus secretion | 85% inhibition at 1 mM | [5] |
Mechanism of Action and Signaling Pathways
The mucolytic and secretolytic effects of these compounds are mediated through distinct mechanisms.
This compound and Erdosteine: As thiazole derivatives containing thiol groups (or a precursor to one in the case of erdosteine), their primary mucolytic action is believed to involve the breaking of disulfide bonds that cross-link mucin glycoproteins. This action reduces the viscosity and elasticity of mucus, facilitating its clearance. Erdosteine is a prodrug that is metabolized to an active compound, Metabolite 1 (MET 1), which possesses the free sulfhydryl group responsible for this mucolytic activity.[6]
Fenspiride: Fenspiride's effect on mucus is primarily indirect, stemming from its anti-inflammatory properties. It has been shown to inhibit neurogenically-mediated mucus secretion.[5] This is thought to occur through an antimuscarinic action and potentially other pathways that reduce the inflammatory stimuli that lead to mucus hypersecretion.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
In Vivo Mucolytic Activity of this compound in Rabbits (Scuri R, et al., 1986)
-
Objective: To evaluate the effect of this compound on tracheobronchial mucus viscosity in an animal model of bronchitis.
-
Animal Model: Rabbits with induced bronchitis via inhalation of a sulfuric acid (H2SO4) aerosol.
-
Intervention: Administration of this compound (dosage and route not specified in the abstract).
-
Sample Collection: Collection of tracheobronchial mucus.
-
Analysis: Measurement of mucus viscosity. The specific viscometer and parameters used were not detailed in the abstract.
-
Outcome: The study reported a "highly significant" reduction in mucus viscosity in the treated group compared to controls.[1]
Clinical Evaluation of this compound (Gatto PG, et al., 1989)
-
Objective: To evaluate the therapeutic activity and tolerability of this compound in patients with respiratory disorders characterized by increased secretion.
-
Study Design: Open multicentre trial.
-
Participants: 232 patients with acute or chronic respiratory disorders.
-
Intervention: Oral administration of this compound at a dose of 900 mg/day for two consecutive weeks.
-
Assessment: Clinical evaluation of cough and expectoration. The study notes that the drug restored the "natural characteristics of excreate viscoelasticity," leading to better mucociliary clearance and more effective cough. Specific quantitative measures of viscoelasticity were not reported in the abstract.
In Vitro Inhibition of Mucus Secretion by Fenspiride (Khawaja AM, et al., 1999)
-
Objective: To investigate the effect of fenspiride on neurally-mediated mucus secretion in an in vitro model.
-
Model: Electrically-stimulated ferret trachea.
-
Methodology:
-
Tracheal tissues were mounted in Ussing chambers.
-
Mucus secretion was measured using 35SO4 as a marker.
-
Cholinergic and tachykininergic secretory responses were isolated using specific receptor antagonists.
-
Electrical field stimulation was used to induce neurogenic secretion.
-
Fenspiride was added at concentrations ranging from 1 µM to 1 mM.
-
-
Outcome: Fenspiride significantly inhibited both cholinergic (by 87%) and tachykininergic (by 85%) mucus secretion at a concentration of 1 mM.[5]
Conclusion
Based on the available evidence, both this compound and erdosteine are thiazole derivatives with significant mucolytic properties. Erdosteine is supported by a larger body of clinical trial data that quantifies its effects on sputum viscosity and clinical outcomes in patients with COPD. This compound has shown promise in preclinical and early clinical studies, demonstrating a marked ability to reduce mucus viscosity and improve mucus transport. However, a lack of modern, quantitative studies and direct comparisons with other mucolytics limits a definitive assessment of its relative efficacy. Fenspiride's mechanism of action is distinct, focusing on anti-inflammatory pathways to reduce mucus hypersecretion, which places it in a different functional category from direct mucolytics like this compound and erdosteine. Further research, including head-to-head clinical trials with robust, quantitative endpoints, is necessary to fully elucidate the comparative mucolytic activity of this compound.
References
- 1. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary data on the action of this compound, a mucomodifying drug, on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erdosteine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Antioxidant Properties of Mucoactive Agents: Evaluating Nesosteine in the Context of Established Compounds
In the landscape of mucoactive agents, which are crucial in the management of respiratory diseases characterized by mucus hypersecretion, the antioxidant properties of these drugs are of increasing interest to researchers and clinicians. Oxidative stress is a key pathogenic factor in many respiratory conditions, and the ability of a mucoactive agent to also mitigate this stress can offer significant therapeutic benefits. This guide provides a comparative evaluation of the antioxidant properties of several mucoactive agents, with a particular focus on the available data for nesosteine in relation to more extensively studied compounds such as N-acetylcysteine (NAC), erdosteine, and ambroxol.
While this compound has been documented for its mucoregulatory effects, the body of recent scientific literature specifically detailing its antioxidant properties and mechanisms is limited compared to other agents in its class. An early study from 1986 highlighted this compound's potency as a mucoregulator, suggesting it was more active in reducing mucus viscosity in animal models than N-acetylcysteine and ambroxol.[1] However, this study did not provide a detailed evaluation of its antioxidant capabilities.
This comparison, therefore, synthesizes the current understanding of the antioxidant profiles of leading mucoactive drugs, drawing on available experimental data to provide a resource for researchers and drug development professionals.
Mechanisms of Antioxidant Action: A Comparative Overview
The primary antioxidant mechanisms of mucoactive agents can be broadly categorized into direct radical scavenging and indirect effects, such as the enhancement of endogenous antioxidant systems.
-
N-acetylcysteine (NAC): NAC is a well-established antioxidant that acts through both direct and indirect pathways.[2][3] It possesses a free sulfhydryl group that can directly scavenge reactive oxygen species (ROS).[2][4] More significantly, NAC serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants.[3][5] By boosting GSH levels, NAC enhances the body's natural defense against oxidative stress.[4][5]
-
Erdosteine: This thiol derivative is a prodrug that is converted to its active metabolite, Met I, after first-pass metabolism.[6] The free sulfhydryl group of Met I is responsible for its direct free radical scavenging activity.[6][7] Erdosteine has also been shown to increase the availability of endogenous antioxidants like glutathione and protect against lipid peroxidation.[6][8] Some studies suggest that erdosteine is a more potent antioxidant than NAC.[6][9]
-
Ambroxol: Ambroxol has demonstrated direct antioxidant effects by scavenging hypochlorous acid (HClO) and hydroxyl radicals (·OH).[10][11] Its ability to inhibit lipid peroxidation has also been reported.[10] While it shows some direct radical scavenging activity, its effect on superoxide anions (O₂⁻) is considered weak.[10][12]
-
This compound: As previously mentioned, detailed studies on the antioxidant mechanism of this compound are scarce. The 1986 study focused on its effects on mucus rheology and production.[1] Further research is required to elucidate its potential direct or indirect antioxidant properties.
Quantitative Comparison of Antioxidant and Mucoactive Properties
The following table summarizes the available information on the antioxidant and mucoactive properties of these agents. It is important to note the limited quantitative data available for direct comparison, particularly for this compound's antioxidant activity.
| Agent | Primary Antioxidant Mechanism | Other Antioxidant Effects | Comparative Mucoactive Potency (Historical Data) |
| This compound | Not well-documented | Not well-documented | Reported to be more active in reducing mucus viscosity than NAC and ambroxol in a 1986 rabbit study.[1] |
| N-acetylcysteine (NAC) | Direct ROS scavenging; Precursor to glutathione (GSH).[2][3][4] | Reduces inflammation.[13] | Standard mucolytic agent.[14] |
| Erdosteine | Direct ROS scavenging by its active metabolite (Met I).[6][7] | Increases endogenous glutathione; Protects against lipid peroxidation.[6][8] | Some studies suggest it is more active than NAC and ambroxol.[6] |
| Ambroxol | Direct scavenging of HClO and ·OH radicals.[10][11] | Inhibits lipid peroxidation.[10] | Effective mucokinetic agent.[14] |
Signaling Pathways and Experimental Workflows
The antioxidant effects of these agents are mediated by their interaction with cellular signaling pathways. For instance, the efficacy of NAC and erdosteine is closely linked to the glutathione synthesis pathway.
A typical experimental workflow to evaluate and compare the antioxidant properties of these mucoactive agents would involve a series of in vitro assays.
Experimental Protocols
Detailed methodologies for key experiments to assess antioxidant properties are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the direct radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound, NAC, Erdosteine, Ambroxol).
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the extent of lipid peroxidation, a key indicator of oxidative damage.
-
Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored complex that can be measured spectrophotometrically.
-
Protocol:
-
Induce lipid peroxidation in a suitable biological sample (e.g., liver homogenate, cell culture) using an oxidizing agent (e.g., ferrous sulfate/ascorbate).
-
Treat the samples with various concentrations of the test compounds.
-
Add TBA reagent to the samples.
-
Heat the mixture in a water bath (e.g., 95°C for 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
The concentration of MDA is calculated using a standard curve, and the percentage inhibition of lipid peroxidation by the test compounds is determined.
-
Measurement of Intracellular Glutathione (GSH) Levels
This assay assesses the indirect antioxidant effect of the compounds by measuring their ability to boost endogenous GSH levels.
-
Principle: GSH levels in cells can be measured using various methods, including Ellman's reagent (DTNB), which reacts with the sulfhydryl group of GSH to produce a colored product.
-
Protocol:
-
Culture a suitable cell line (e.g., human bronchial epithelial cells).
-
Treat the cells with the test compounds for a specified period.
-
Lyse the cells to release the intracellular contents.
-
Add a precipitating agent to remove proteins.
-
Add DTNB solution to the supernatant.
-
Measure the absorbance at a specific wavelength (typically 412 nm).
-
Calculate the GSH concentration based on a standard curve.
-
Conclusion and Future Directions
While N-acetylcysteine, erdosteine, and ambroxol have well-documented antioxidant properties that contribute to their therapeutic efficacy, there is a notable gap in the scientific literature regarding the antioxidant potential of this compound. The initial findings from 1986 on its potent mucoregulatory effects are promising, but a modern, comprehensive evaluation of its antioxidant capabilities is warranted.[1]
Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the antioxidant properties of this compound with other leading mucoactive agents. Such studies should employ a range of antioxidant assays, as detailed in the experimental protocols, to provide quantitative data on its radical scavenging activity, effects on lipid peroxidation, and its influence on endogenous antioxidant systems like glutathione. Elucidating the specific signaling pathways through which this compound may exert antioxidant effects will also be crucial. This will not only provide a more complete understanding of its pharmacological profile but also help to position it within the therapeutic armamentarium for respiratory diseases where oxidative stress plays a significant role.
References
- 1. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mucoactive and antioxidant medicines for COPD: consensus of a group of Chinese pulmonary physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vinmec.com [vinmec.com]
- 6. Erdosteine - Wikipedia [en.wikipedia.org]
- 7. Free radical scavenging activity of erdosteine metabolite I investigated by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erdosteine: Antitussive and Anti-inflammatory Effects - ProQuest [proquest.com]
- 10. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ambroxol - Wikipedia [en.wikipedia.org]
- 12. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nesosteine: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle nesosteine with appropriate personal protective equipment (PPE). Based on the safety data sheets (SDS) of similar compounds like neostigmine, the following precautions are recommended.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes inhalation of dust or aerosols. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] The Drug Enforcement Administration (DEA) also regulates the disposal of controlled substances.[6][8] Many states have their own, often more stringent, regulations.[5]
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[7] Hazardous waste is defined by being specifically listed by the EPA or exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6][7]
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the disposal of this compound, integrating general best practices for chemical and pharmaceutical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While this compound is not specifically listed, it is prudent to handle it as hazardous waste due to its pharmacological activity and the hazardous nature of similar compounds.[1][3][4]
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed container.
2. Containerization and Labeling:
-
Container Selection: Use a container that is compatible with the chemical properties of this compound and is leak-proof with a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
3. Storage:
-
Storage Location: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Accumulation Time: Be aware of the hazardous waste accumulation time limits set by the EPA and your state, which vary based on the quantity of waste generated.
4. Professional Disposal:
-
Engage a Certified Vendor: Contract with a licensed hazardous waste disposal company. These companies are knowledgeable about federal and state regulations and are equipped to transport and dispose of chemical waste safely.
-
Documentation: Maintain a manifest for the transportation and disposal of the hazardous waste. This documentation is a legal requirement and provides a record of the waste's journey from your facility to its final disposal site.
5. Household Disposal (for very small, incidental amounts - NOT recommended for laboratory settings):
For non-laboratory settings where professional disposal is not feasible, the FDA provides guidance for disposing of non-flush list medicines in household trash.[9][10] This method is a last resort and should not be used for bulk laboratory waste.
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9] This makes it less attractive to children and pets and unrecognizable to people who may intentionally go through the trash.
-
Place the mixture in a sealed plastic bag or other sealed container.
-
Throw the container in your household trash.
-
Scratch out all personal information on the prescription label of the empty container to make it unreadable, then dispose of the container.[9]
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the principles of safe chemical handling and waste management are universal. The key "experimental" aspect of disposal is the correct characterization of the waste stream. For a novel compound like this compound, this would involve a review of its known chemical and toxicological properties to determine if it meets the criteria for hazardous waste under RCRA. In the absence of such data, treating the substance as hazardous is the most conservative and recommended approach.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. fda.gov [fda.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Essential Safety and Handling Protocols for Neostigmine
Note: The initial query for "Nesosteine" appears to contain a typographical error. All relevant safety data points to Neostigmine . This document provides comprehensive safety and handling information for Neostigmine and its common forms, such as Neostigmine bromide and Neostigmine methylsulfate.
This guide offers essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance for the operational handling and disposal of Neostigmine, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Neostigmine is classified as a hazardous chemical and is acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause severe skin and eye irritation, as well as respiratory and skin sensitization.[1][2][4] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | To prevent dermal absorption, which can be fatal.[2][3][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a splash hazard. | To protect against serious eye irritation from dust or splashes.[1][2][3][4] |
| Skin and Body Protection | A laboratory coat or other protective clothing. | To minimize skin exposure. Contaminated work clothing must not be allowed out of the workplace.[4] |
| Respiratory Protection | In case of inadequate ventilation or when creating dust, a NIOSH-approved respirator is required. | To prevent inhalation, which can be fatal and may cause allergic reactions or asthma-like symptoms.[2][3][4] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of Neostigmine is critical to mitigate risks.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): All personnel must thoroughly read and understand the SDS before working with Neostigmine.[2][4]
-
Designated Work Area: All work with Neostigmine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.
Safe Handling Procedures
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[2]
-
Prevent Inhalation: Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Standard Laboratory Hygiene: Do not eat, drink, or smoke in the designated work area.[3][4] Always wash hands thoroughly with soap and water after handling.[3][4]
Emergency Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes.[1][4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Disposal Plan
-
Regulatory Compliance: Dispose of Neostigmine and any contaminated materials in strict accordance with all applicable federal, state, and local environmental regulations.[4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]
-
Waste Disposal: For small quantities, and if not on a specific "flush list," the FDA recommends mixing the medicine with an unappealing substance such as dirt or cat litter, placing the mixture in a sealed plastic bag, and then disposing of it in the trash.[5]
Visualized Experimental and Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of Neostigmine, from preparation to disposal, including emergency actions.
Caption: Safe Handling and Emergency Workflow for Neostigmine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
